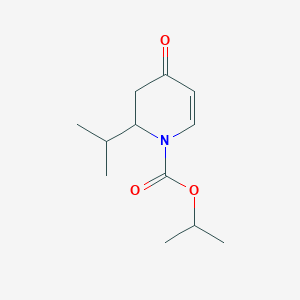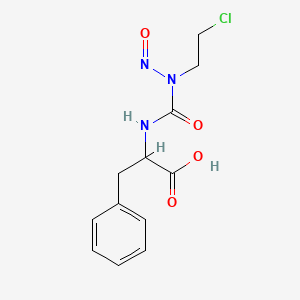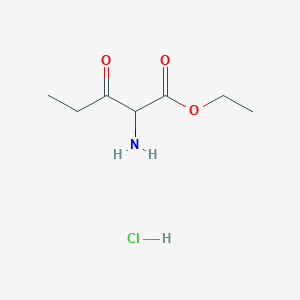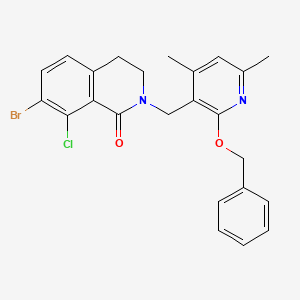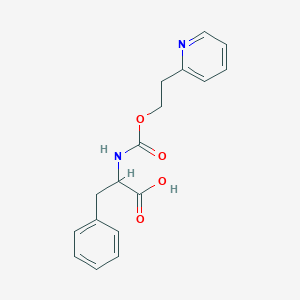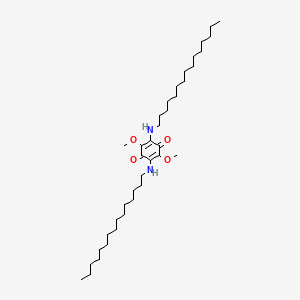![molecular formula C20H25IN4O2 B13993782 4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide CAS No. 583-25-5](/img/structure/B13993782.png)
4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes an iodo-substituted benzene ring and an amidine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) typically involves multiple steps, including the formation of the benzene ring, the introduction of the iodo group, and the attachment of the amidine and phenoxy groups. Common synthetic routes may include:
Formation of the Benzene Ring: This step involves the cyclization of suitable precursors under controlled conditions.
Introduction of the Iodo Group: Iodination of the benzene ring can be achieved using reagents like iodine and oxidizing agents.
Attachment of the Amidine Group: The amidine group can be introduced through reactions with suitable amines and nitriles.
Phenoxy Group Attachment: This involves the reaction of the benzene ring with phenol derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxides.
Reduction Products: Reduced forms of the compound with hydrogen addition.
Substitution Products: Compounds with new functional groups replacing the iodo group.
科学研究应用
Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the iodo group and amidine moiety plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Benzenecarboximidamide,4-[3-[4-[6-[4-(aminoiminomethyl)phenoxy]hexyl]-2,3-dioxo-1-piperazinyl]propoxy]-, acetate.
- Benzenecarboximidamide,4-[3-[4-[6-[4-(aminoiminomethyl)phenyl]-1-triazen-1-yl]-, hydrochloride (1:2).
Uniqueness
Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The iodo group enhances its reactivity, while the amidine and phenoxy groups contribute to its binding interactions and stability.
属性
CAS 编号 |
583-25-5 |
|---|---|
分子式 |
C20H25IN4O2 |
分子量 |
480.3 g/mol |
IUPAC 名称 |
4-[6-(4-carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide |
InChI |
InChI=1S/C20H25IN4O2/c21-17-13-15(20(24)25)7-10-18(17)27-12-4-2-1-3-11-26-16-8-5-14(6-9-16)19(22)23/h5-10,13H,1-4,11-12H2,(H3,22,23)(H3,24,25) |
InChI 键 |
DXAJHYNCKDFWAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=C(C=C(C=C2)C(=N)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


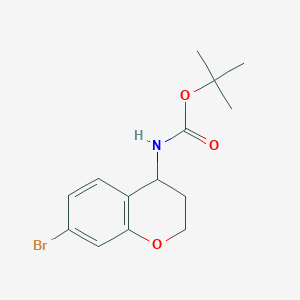
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)

![4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B13993729.png)
![Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13993737.png)
![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)
![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)
